Cas no 748121-19-9 (Cyclopropanecarboxylicacid, 1-amino-2-(trifluoromethyl)-, (1S,2S)-)
Cyclopropanecarboxylicacid, 1-amino-2-(trifluoromethyl)-, (1S,2S)- Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanecarboxylicacid, 1-amino-2-(trifluoromethyl)-, (1S,2S)-
- Cyclopropanecarboxylic acid, 1-amino-2-(trifluoromethyl)-, (1S,2S)- (9CI)
- (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- starbld0018516
- (1S,2S)-1-AMINO-2-(TRIFLUOROMETHYL)CYCLOPROPANECARBOXYLIC ACID
- AKOS006238781
- 748121-19-9
- CS-0440188
- MFCD11042626
- DTXSID80460486
- EN300-57893
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- Inchi: 1S/C5H6F3NO2/c6-5(7,8)2-1-4(2,9)3(10)11/h2H,1,9H2,(H,10,11)/t2-,4-/m0/s1
- InChI Key: XYADPSWBCYPNKY-OKKQSCSOSA-N
- SMILES: FC([C@H]1C[C@]1(C(=O)O)N)(F)F
Computed Properties
- Exact Mass: 169.03506292g/mol
- Monoisotopic Mass: 169.03506292g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -2
- Topological Polar Surface Area: 63.3Ų
Cyclopropanecarboxylicacid, 1-amino-2-(trifluoromethyl)-, (1S,2S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM590447-100mg |
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropanecarboxylic acid |
748121-19-9 | 95%+ | 100mg |
$1960 | 2022-06-10 | |
| Chemenu | CM590447-1g |
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropanecarboxylic acid |
748121-19-9 | 95%+ | 1g |
$7840 | 2022-06-10 |
Cyclopropanecarboxylicacid, 1-amino-2-(trifluoromethyl)-, (1S,2S)- Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on Cyclopropanecarboxylicacid, 1-amino-2-(trifluoromethyl)-, (1S,2S)-
Recent Advances in the Study of Cyclopropanecarboxylicacid, 1-amino-2-(trifluoromethyl)-, (1S,2S)- (CAS: 748121-19-9)
Cyclopropanecarboxylicacid, 1-amino-2-(trifluoromethyl)-, (1S,2S)- (CAS: 748121-19-9) is a chiral cyclopropane derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its trifluoromethyl and amino functional groups, serves as a key intermediate in the synthesis of various bioactive molecules, including protease inhibitors and antiviral agents. Recent studies have explored its role in drug discovery, particularly in the development of novel treatments for infectious diseases and cancer.
One of the most notable applications of this compound is its incorporation into the structure of protease inhibitors, which are critical in the treatment of viral infections such as hepatitis C and HIV. Researchers have demonstrated that the stereochemistry of the cyclopropane ring, combined with the electron-withdrawing effects of the trifluoromethyl group, enhances the binding affinity and selectivity of these inhibitors to their target enzymes. A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in optimizing the pharmacokinetic properties of next-generation antiviral drugs, leading to improved efficacy and reduced side effects.
In addition to its antiviral potential, Cyclopropanecarboxylicacid, 1-amino-2-(trifluoromethyl)-, (1S,2S)- has shown promise in oncology research. A recent preclinical study investigated its role as a building block for small-molecule inhibitors targeting protein-protein interactions involved in cancer cell proliferation. The study, conducted by a team at the National Cancer Institute, revealed that derivatives of this compound exhibited potent inhibitory activity against specific oncogenic pathways, with minimal cytotoxicity to normal cells. These findings suggest its potential as a scaffold for developing targeted cancer therapies.
The synthesis and scalability of this compound have also been a focus of recent research. Advances in asymmetric synthesis techniques, such as enantioselective catalysis, have enabled more efficient production of the (1S,2S)-enantiomer, which is often the biologically active form. A 2022 paper in Organic Process Research & Development detailed a novel catalytic system that achieved high yields and enantiomeric purity, addressing previous challenges in large-scale manufacturing. This breakthrough is expected to facilitate further exploration of the compound's applications in drug development.
Despite these advancements, challenges remain in fully harnessing the potential of Cyclopropanecarboxylicacid, 1-amino-2-(trifluoromethyl)-, (1S,2S)-. Issues such as metabolic stability and in vivo toxicity require further investigation. Ongoing studies are employing computational modeling and structure-activity relationship (SAR) analyses to optimize the compound's properties. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive future innovations in this area.
In conclusion, Cyclopropanecarboxylicacid, 1-amino-2-(trifluoromethyl)-, (1S,2S)- (CAS: 748121-19-9) represents a versatile and promising scaffold in medicinal chemistry. Its applications in antiviral and anticancer drug development, coupled with recent synthetic advancements, underscore its importance in the field. Continued research will be essential to unlock its full therapeutic potential and address remaining challenges.
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